Pyrazole, 4-(dimethylamino)-1-methyl-5-phenyl-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 4-(dimethylamino)-1-methyl-5-phenyl-, sulfate is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones. For instance, the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol can yield pyrazoles in good to excellent yields at room temperature . Another method involves the use of transition-metal catalysts and photoredox reactions to form the pyrazole moiety .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions. These methods are designed to be cost-effective and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivatives undergo various types of chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole N-oxides.
Reduction: Reduction of pyrazoles can lead to the formation of pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common in pyrazole chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, pyrazolines, and various substituted pyrazoles .
Scientific Research Applications
Pyrazole, 4-(dimethylamino)-1-methyl-5-phenyl-, sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of pyrazole derivatives involves their interaction with various molecular targets and pathways. For instance, they can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. They may also interact with DNA and proteins, contributing to their antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrazole, 4-(dimethylamino)-1-methyl-5-phenyl-, sulfate include:
- 1,3,4,5-Tetraaryl-2-pyrazoline
- Pyrrolo[3,4-c]pyrazole-4,6-dione
- 1,3-Diaryl-5-(cyanoaminocarbonyl and ethoxycarbonyl)-2-pyrazoline .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
91857-52-2 |
---|---|
Molecular Formula |
C12H17N3O4S |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
sulfuric acid;N,N,1-trimethyl-5-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3.H2O4S/c1-14(2)11-9-13-15(3)12(11)10-7-5-4-6-8-10;1-5(2,3)4/h4-9H,1-3H3;(H2,1,2,3,4) |
InChI Key |
ZQMOLZNPRXLKQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N(C)C)C2=CC=CC=C2.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.